N-(furan-2-ylmethyl)-1-[3-methoxy-4-[(3-methylphenyl)methoxy]phenyl]methanamine;hydrochloride
Overview
Description
N-(furan-2-ylmethyl)-1-[3-methoxy-4-[(3-methylphenyl)methoxy]phenyl]methanamine;hydrochloride is a complex organic compound that features a furan ring, a methoxy group, and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-1-[3-methoxy-4-[(3-methylphenyl)methoxy]phenyl]methanamine;hydrochloride typically involves multiple steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methoxy group: This step often involves methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the methanamine group: This can be done through reductive amination, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent like sodium cyanoborohydride.
Formation of the hydrochloride salt: The final compound is often converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-1-[3-methoxy-4-[(3-methylphenyl)methoxy]phenyl]methanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The methanamine group can be reduced to form secondary or tertiary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furanones, while reduction of the methanamine group could produce secondary amines.
Scientific Research Applications
N-(furan-2-ylmethyl)-1-[3-methoxy-4-[(3-methylphenyl)methoxy]phenyl]methanamine;hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives might be studied for their biological activity, including potential antimicrobial or anticancer properties.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: It might be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism by which N-(furan-2-ylmethyl)-1-[3-methoxy-4-[(3-methylphenyl)methoxy]phenyl]methanamine;hydrochloride exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(furan-2-ylmethyl)-1-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methanamine;hydrochloride
- N-(furan-2-ylmethyl)-1-[3-methoxy-4-[(2-methylphenyl)methoxy]phenyl]methanamine;hydrochloride
Uniqueness
N-(furan-2-ylmethyl)-1-[3-methoxy-4-[(3-methylphenyl)methoxy]phenyl]methanamine;hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the furan ring and methoxy groups can also impart distinct properties compared to similar compounds.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-1-[3-methoxy-4-[(3-methylphenyl)methoxy]phenyl]methanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3.ClH/c1-16-5-3-6-18(11-16)15-25-20-9-8-17(12-21(20)23-2)13-22-14-19-7-4-10-24-19;/h3-12,22H,13-15H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWHNSCXBKVQOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=C(C=C(C=C2)CNCC3=CC=CO3)OC.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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